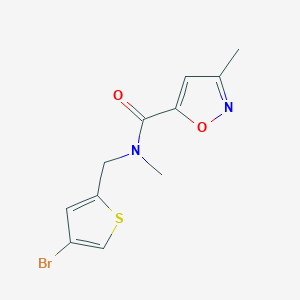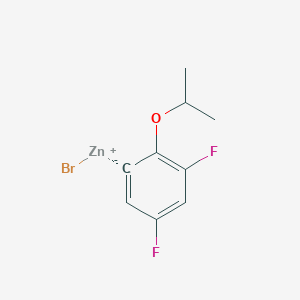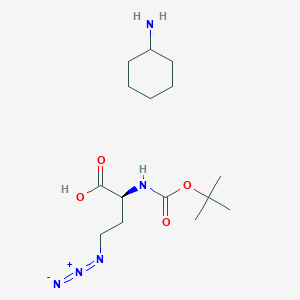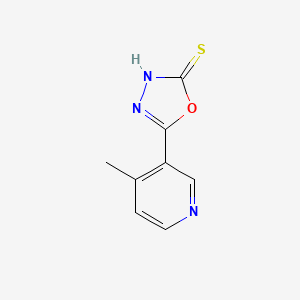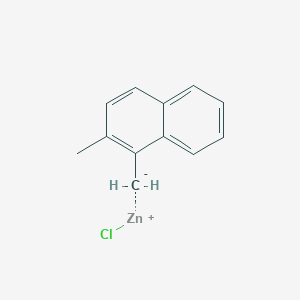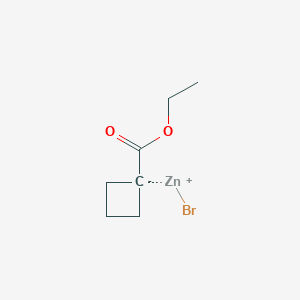
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability, making it a useful reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Ethoxycarbonyl)cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with diethyl carbonate in the presence of a zinc catalyst. The reaction typically occurs in an ether solvent, which helps stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Ethoxycarbonyl)cyclobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nickel Catalysts: Nickel catalysts are often used in coupling reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide.
Solvents: Ether is the preferred solvent due to its ability to stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide include various substituted cyclobutane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(Ethoxycarbonyl)cyclobutylzinc bromide has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient coupling and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
Phenylzinc bromide: Another organozinc compound used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
1-(Ethoxycarbonyl)cyclobutylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and other advanced materials .
Propriétés
Formule moléculaire |
C7H11BrO2Zn |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
bromozinc(1+);ethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11O2.BrH.Zn/c1-2-9-7(8)6-4-3-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GNJVUPLMHNCZOV-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)[C-]1CCC1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
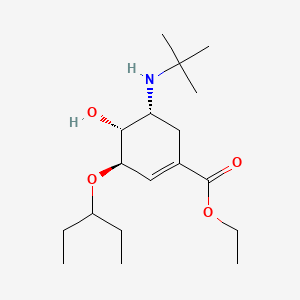
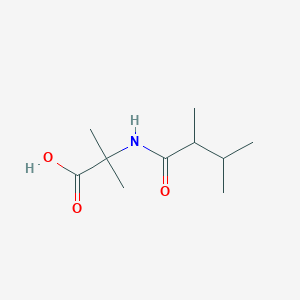
![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)

